molecular formula C14H17NO B6274866 rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one, cis CAS No. 101046-32-6

rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one, cis

Cat. No.: B6274866
CAS No.: 101046-32-6
M. Wt: 215.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one, cis: is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopenta[c]pyrrol ring system with a benzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For instance, the cyclization can be initiated using p-toluenesulfonic acid as a catalyst . Another approach involves the use of acetic anhydride and perchloric acid to prepare pyrylium salts, which can further be used in the synthesis of pyrrolo[3,4-c]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one, cis can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the ring system.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce more saturated ring systems.

Scientific Research Applications

rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one, cis has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one, cis involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3aR,6aS)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one, cis is unique due to its specific ring system and benzyl substituent, which confer distinct chemical and biological properties

Properties

CAS No.

101046-32-6

Molecular Formula

C14H17NO

Molecular Weight

215.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.